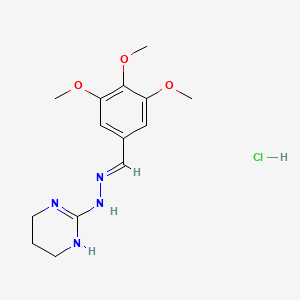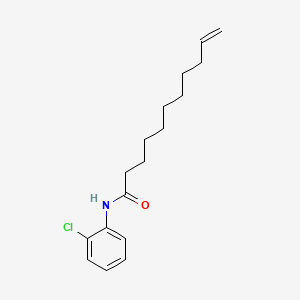
3-Methyldec-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyldec-2-ene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond Its molecular formula is C11H22, and it is a branched hydrocarbon with a methyl group attached to the second carbon of the decene chain
准备方法
Synthetic Routes and Reaction Conditions
3-Methyldec-2-ene can be synthesized through the dehydration of alcohols. One common method involves the use of 3-methyl-2-decanol as a starting material. The dehydration reaction is typically carried out using an acid catalyst such as concentrated sulfuric acid or phosphoric acid at elevated temperatures. The reaction proceeds as follows:
[ \text{3-methyl-2-decanol} \xrightarrow{\text{H}_2\text{SO}_4, \text{heat}} \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of phosphoric acid as a catalyst is preferred due to its lower tendency to cause side reactions compared to sulfuric acid .
化学反应分析
Types of Reactions
3-Methyldec-2-ene undergoes various chemical reactions typical of alkenes, including:
Oxidation: It can be oxidized to form epoxides or diols using reagents such as peracids or osmium tetroxide.
Reduction: Hydrogenation of this compound using a catalyst like palladium on carbon (Pd/C) converts it to 3-methyldecane.
Substitution: Electrophilic addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., HBr) result in the formation of haloalkanes.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products
Epoxidation: 3-Methyldec-2,3-epoxide.
Hydrogenation: 3-Methyldecane.
Halogenation: 2-Bromo-3-methyldecane.
科学研究应用
3-Methyldec-2-ene has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and mechanisms of electrophilic addition reactions.
Biology: Investigated for its role in the biosynthesis of natural products and its interactions with biological membranes.
作用机制
The mechanism of action of 3-Methyldec-2-ene in chemical reactions involves the interaction of the π-electrons of the double bond with electrophiles or nucleophiles. In electrophilic addition reactions, the double bond acts as a nucleophile, attacking the electrophile to form a carbocation intermediate, which then reacts with a nucleophile to form the final product. The molecular targets and pathways involved depend on the specific reaction and reagents used .
相似化合物的比较
Similar Compounds
3-Methyldec-3-ene: Another isomer with the double bond at the third position.
2-Methyldec-2-ene: An isomer with the methyl group at the second position and the double bond at the second position.
3-Methylundec-2-ene: A longer chain alkene with similar structural features.
Uniqueness
3-Methyldec-2-ene is unique due to its specific placement of the methyl group and the double bond, which influences its reactivity and physical properties. This structural arrangement can lead to different reaction pathways and products compared to its isomers .
属性
CAS 编号 |
74630-26-5 |
|---|---|
分子式 |
C11H22 |
分子量 |
154.29 g/mol |
IUPAC 名称 |
3-methyldec-2-ene |
InChI |
InChI=1S/C11H22/c1-4-6-7-8-9-10-11(3)5-2/h5H,4,6-10H2,1-3H3 |
InChI 键 |
ORVUCTLMJXASEY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


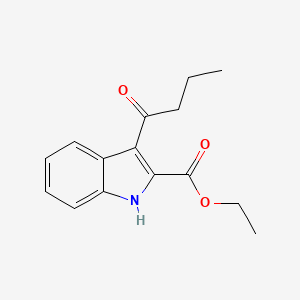

![4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14438369.png)
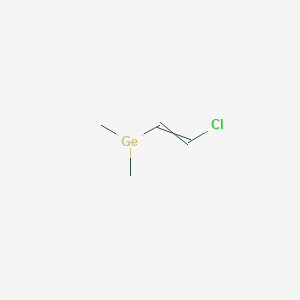
![Hexakis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14438392.png)
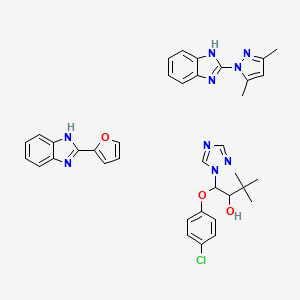
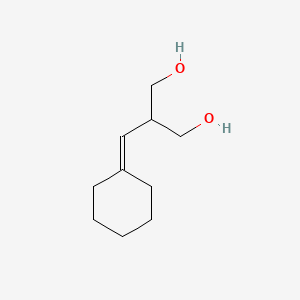
![2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14438404.png)
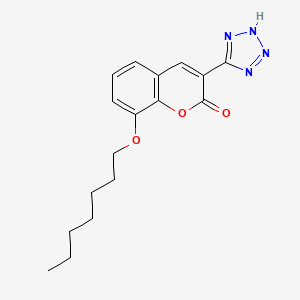

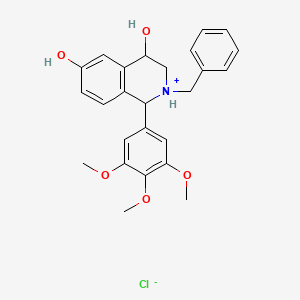
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)
